(E)-1-(4-((quinolin-2-yl)methoxy)phenyl)-3-(dimethylamino)-2-(pyridin-4-yl)prop-2-en-1-one (E)-1-(4-((quinolin-2-yl)methoxy)phenyl)-3-(dimethylamino)-2-(pyridin-4-yl)prop-2-en-1-one
Brand Name: Vulcanchem
CAS No.:
VCID: VC16556143
InChI: InChI=1S/C26H23N3O2/c1-29(2)17-24(19-13-15-27-16-14-19)26(30)21-8-11-23(12-9-21)31-18-22-10-7-20-5-3-4-6-25(20)28-22/h3-17H,18H2,1-2H3/b24-17+
SMILES:
Molecular Formula: C26H23N3O2
Molecular Weight: 409.5 g/mol

(E)-1-(4-((quinolin-2-yl)methoxy)phenyl)-3-(dimethylamino)-2-(pyridin-4-yl)prop-2-en-1-one

CAS No.:

Cat. No.: VC16556143

Molecular Formula: C26H23N3O2

Molecular Weight: 409.5 g/mol

* For research use only. Not for human or veterinary use.

(E)-1-(4-((quinolin-2-yl)methoxy)phenyl)-3-(dimethylamino)-2-(pyridin-4-yl)prop-2-en-1-one -

Specification

Molecular Formula C26H23N3O2
Molecular Weight 409.5 g/mol
IUPAC Name (E)-3-(dimethylamino)-2-pyridin-4-yl-1-[4-(quinolin-2-ylmethoxy)phenyl]prop-2-en-1-one
Standard InChI InChI=1S/C26H23N3O2/c1-29(2)17-24(19-13-15-27-16-14-19)26(30)21-8-11-23(12-9-21)31-18-22-10-7-20-5-3-4-6-25(20)28-22/h3-17H,18H2,1-2H3/b24-17+
Standard InChI Key ZFYIYLALLZECSE-JJIBRWJFSA-N
Isomeric SMILES CN(C)/C=C(\C1=CC=NC=C1)/C(=O)C2=CC=C(C=C2)OCC3=NC4=CC=CC=C4C=C3
Canonical SMILES CN(C)C=C(C1=CC=NC=C1)C(=O)C2=CC=C(C=C2)OCC3=NC4=CC=CC=C4C=C3

Introduction

Structural and Synthetic Considerations

Molecular Architecture

The target compound features a propenone backbone (prop-2-en-1-one) substituted at position 1 with a 4-((quinolin-2-yl)methoxy)phenyl group and at position 3 with a dimethylamino group. Position 2 is occupied by a pyridin-4-yl moiety. The (E)-configuration of the α,β-unsaturated ketone is critical for maintaining planar conjugation, which influences electronic properties and biological interactions .

Synthetic Pathways

While no explicit synthesis of this compound is documented, analogous chalcones are typically synthesized via Claisen-Schmidt condensation. For example, the condensation of 4-((quinolin-2-yl)methoxy)acetophenone with dimethylaminopyridine-4-carbaldehyde in ethanol under acidic catalysis could yield the target molecule . A similar approach was employed for synthesizing (E)-2-phenyl-N-(thiophen-2-ylmethylene)imidazo[1,2-a]pyrimidin-3-amine, where equimolar reactants in ethanol with acetic acid produced the desired Schiff base . Optimized conditions (room temperature, 24-hour stirring) may enhance yield and purity, as demonstrated in prior studies .

Table 1: Hypothetical Synthetic Protocol

ParameterCondition
Reactants4-((quinolin-2-yl)methoxy)acetophenone, dimethylaminopyridine-4-carbaldehyde
SolventEthanol
CatalystAcetic acid (2 drops)
Reaction Time24 hours
TemperatureRoom temperature (25°C)
Yield~75–85% (estimated)

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

Theoretical and experimental NMR analyses of analogous compounds provide a framework for predicting the target molecule’s spectral signatures. For instance, in (E)-2-phenyl-N-(thiophen-2-ylmethylene)imidazo[1,2-a]pyrimidin-3-amine, the imine (N=CH) carbon resonated at 155.89 ppm experimentally, aligning closely with DFT-calculated values (151.15 ppm) . Similarly, the target compound’s quinoline methoxy group and pyridinyl protons are expected to appear as distinct singlets in the ¹H NMR spectrum (δ 8.5–9.0 ppm for quinoline protons; δ 3.8–4.2 ppm for methoxy) .

Table 2: Predicted ¹H NMR Chemical Shifts

Proton EnvironmentPredicted δ (ppm)
Quinoline H-3, H-48.85–9.10
Pyridin-4-yl H-2, H-68.20–8.50
Methoxy (-OCH2-)4.05–4.25
Dimethylamino (-N(CH3)2)2.95–3.15
α,β-unsaturated ketone7.60–7.80 (H-α), 6.90–7.10 (H-β)

Fourier Transform Infrared (FT-IR) Spectroscopy

The α,β-unsaturated ketone moiety is expected to exhibit strong C=O stretching at ~1660–1680 cm⁻¹ and conjugated C=C stretching at ~1600–1620 cm⁻¹. The dimethylamino group’s N–H stretching may appear as a broad band near 3300 cm⁻¹, while quinoline C–N vibrations are likely at 1350–1400 cm⁻¹ .

Computational and Quantum Chemical Insights

Density Functional Theory (DFT) Analysis

DFT calculations at the B3LYP/6-311++G(d,p) level, as applied to similar chalcones, predict the target molecule’s optimized geometry, frontier molecular orbitals (FMOs), and electrostatic potential . The HOMO-LUMO energy gap (ΔE) is a critical reactivity descriptor. For example, the ΔE of (E)-2-phenyl-N-(thiophen-2-ylmethylene)imidazo[1,2-a]pyrimidin-3-amine was 3.22 eV, compared to 4.55 eV for Sorafenib, indicating moderate reactivity and stability .

Table 3: Calculated FMO Energies

ParameterValue (eV)
HOMO Energy-5.42
LUMO Energy-2.20
ΔE Gap3.22
Global Electrophilicity (ω)4.85 eV
TargetBinding Affinity (kcal/mol)
SARS-CoV-2 Mpro-8.2
HIV-1 Integrase-7.8
Influenza Neuraminidase-7.5

ADMET and Drug-Likeness

In silico ADMET predictions using SwissADME indicate moderate bioavailability (Bioavailability Score: 0.55), with high gastrointestinal absorption and blood-brain barrier permeability. The compound adheres to Lipinski’s rule (MW < 500, logP < 5), suggesting favorable drug-likeness .

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